[(4-Chlorobenzyl)sulfonyl]acetic acid

Solid-State Chemistry Purification Optimization Formulation Development

Generic arylsulfonylacetic acids fail to deliver the potency gains achievable with the 4-chlorobenzylsulfonyl motif. [(4-Chlorobenzyl)sulfonyl]acetic acid provides the exact pharmacophore validated in BRAF inhibitor programs, eliminating the risk of activity loss from ad-hoc substitution. - Enables a 6.1-fold improvement in enzymatic potency (IC50 = 0.17 µM) versus non-optimized benzylsulfonyl analogs. - Superior crystallinity (mp 151.5-152.5 °C) simplifies purification and reduces solvent consumption. - Robust oxidation route (80% yield) supports cost-effective scale-up from milligram to multi-gram quantities.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 118672-20-1
Cat. No. B037656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chlorobenzyl)sulfonyl]acetic acid
CAS118672-20-1
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl
InChIInChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyYYXBXAYHHCTPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzylsulfonylacetic Acid: Physicochemical & Synthetic Profile


[(4-Chlorobenzyl)sulfonyl]acetic acid (CAS 118672-20-1) is a substituted arylsulfonylacetic acid building block characterized by a 4-chlorobenzyl group linked via a sulfonyl moiety to an acetic acid terminus [1]. With a molecular formula of C9H9ClO4S and a molecular weight of 248.68 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of sulfonyl-containing bioactive molecules . Its solid-state properties, including a defined melting point of 151.5–152.5 °C, distinguish it from closely related analogs, offering practical advantages in purification and handling [1].

4-Chlorobenzylsulfonylacetic Acid vs. Generic Analogs


Generic substitution among arylsulfonylacetic acids is scientifically unsound due to the profound influence of the para-substituent on both physicochemical properties and downstream biological activity. The 4-chloro group in [(4-Chlorobenzyl)sulfonyl]acetic acid imparts a distinct electronic profile that alters acidity, reactivity, and intermolecular interactions compared to the unsubstituted, fluoro, or directly sulfonyl-linked analogs [1]. As demonstrated in the synthesis of BRAF inhibitors, the 4-chlorobenzylsulfonyl moiety confers a 6.1-fold improvement in enzymatic potency (IC50 = 0.17 µM) relative to a less optimized benzylsulfonyl derivative (IC50 = 1.04 µM), underscoring that even subtle structural variations translate into significant functional differences [2]. Furthermore, the compound's higher melting point (151.5–152.5 °C) compared to 4-fluorobenzylsulfonylacetic acid (145 °C) and 4-chlorophenylsulfonylacetic acid (121–123 °C) directly impacts purification and handling workflows, making ad hoc replacement impractical [1] [3].

4-Chlorobenzylsulfonylacetic Acid: Quantitative Differentiation


Crystallinity and Melting Point Advantage

[(4-Chlorobenzyl)sulfonyl]acetic acid demonstrates a melting point of 151.5–152.5 °C, which is 6.5–7.5 °C higher than the 4-fluoro analog (145 °C) and 28.5–31.5 °C higher than the 4-chlorophenylsulfonyl analog (121–123 °C) [1] [2]. This elevated melting point indicates stronger intermolecular interactions and higher crystal lattice energy, correlating with improved crystallinity and ease of purification via recrystallization.

Solid-State Chemistry Purification Optimization Formulation Development

Validated Synthetic Accessibility and Yield

The oxidation of the corresponding thioether to [(4-Chlorobenzyl)sulfonyl]acetic acid proceeds with an 80% yield using 30% H₂O₂ in acetic acid at room temperature over 24 hours [1]. This yield is consistent with or superior to typical oxidation yields for analogous arylsulfonylacetic acids (reported range: 70–90%) and demonstrates a robust, reproducible synthetic route amenable to scale-up [1] [2].

Process Chemistry Scale-up Feasibility Cost Efficiency

BRAF Inhibition Potency Advantage

A derivative of [(4-Chlorobenzyl)sulfonyl]acetic acid, (E)-2-(4-Chlorobenzylsulfonyl)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (Compound 38), exhibited an IC₅₀ of 0.17 µM against BRAFᴹ⁶⁰⁰ᴱ, representing a 6.1-fold improvement over the initial hit compound (IC₅₀ = 1.04 µM) in the same series [1]. This demonstrates that the 4-chlorobenzylsulfonyl scaffold confers a significant enhancement in kinase inhibitory potency compared to less optimized benzylsulfonyl derivatives.

BRAF Inhibition Anticancer Drug Discovery Structure-Activity Relationship

Enhanced Acidity and Carboxylate Reactivity

The 4-chloro substituent (Hammett σₚ = 0.23) exerts an electron-withdrawing inductive effect that lowers the pKa of the carboxylic acid relative to unsubstituted benzylsulfonylacetic acid [1]. While direct pKa values for the target compound are not available in the primary literature, this class-level inference is supported by Hammett analysis of substituted phenylsulfonylacetic acids, which shows a positive ρ value, indicating that electron-withdrawing groups increase acidity [1]. Enhanced acidity improves nucleophilicity of the carboxylate anion, facilitating esterification, amidation, and alkylation reactions critical for downstream derivatization.

pKa Modulation Synthetic Utility Reactivity Tuning

4-Chlorobenzylsulfonylacetic Acid: Application Scenarios


BRAF-Directed Anticancer Agent Synthesis

The 4-chlorobenzylsulfonyl scaffold has been validated as a key pharmacophore in potent BRAFᴹ⁶⁰⁰ᴱ inhibitors, with a derivative achieving an IC₅₀ of 0.17 µM [1]. Researchers developing MAPK pathway inhibitors should prioritize this building block to access the privileged 4-chlorobenzylsulfonyl motif, which demonstrates a 6.1-fold potency improvement over less optimized analogs [1].

High-Yield, Scalable Process Chemistry

The oxidation of the precursor thioether to [(4-Chlorobenzyl)sulfonyl]acetic acid proceeds with a robust 80% yield under mild conditions (30% H₂O₂, AcOH, rt, 24 h) [2]. This well-characterized transformation supports scale-up efforts and reduces cost-per-gram, making the compound a cost-effective choice for multi-gram syntheses of advanced intermediates [2].

Purification-Intensive Medicinal Chemistry Workflows

With a melting point of 151.5–152.5 °C, significantly higher than both 4-fluoro (145 °C) and 4-chlorophenylsulfonyl (121–123 °C) analogs, this compound offers superior crystallinity [3] [4]. This property simplifies recrystallization and reduces solvent consumption, making it the preferred choice for laboratories where purification efficiency directly impacts project timelines [3].

Structure-Activity Relationship (SAR) Studies on Sulfonylacetic Acids

The 4-chloro substituent provides a well-defined electronic perturbation (σₚ = 0.23) that increases acidity relative to the unsubstituted analog [5]. This predictable modulation of the carboxylate's reactivity enables systematic SAR exploration of sulfonylacetic acid derivatives, supporting medicinal chemists in optimizing both potency and physicochemical properties [5].

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